molecular formula C16H26N2OS B12267494 [(2-Cyclopentyl-1,3-thiazol-4-yl)methyl](methyl)[(oxan-2-yl)methyl]amine

[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl](methyl)[(oxan-2-yl)methyl]amine

Cat. No.: B12267494
M. Wt: 294.5 g/mol
InChI Key: LUYGFVBHSGZMSZ-UHFFFAOYSA-N
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Description

(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopentyl-1,3-thiazol-4-yl)methyl[(oxan-2-yl)methyl]amine is unique due to its combination of a thiazole ring, cyclopentyl group, and oxane moiety. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

N-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-(oxan-2-yl)methanamine

InChI

InChI=1S/C16H26N2OS/c1-18(11-15-8-4-5-9-19-15)10-14-12-20-16(17-14)13-6-2-3-7-13/h12-13,15H,2-11H2,1H3

InChI Key

LUYGFVBHSGZMSZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCO1)CC2=CSC(=N2)C3CCCC3

Origin of Product

United States

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